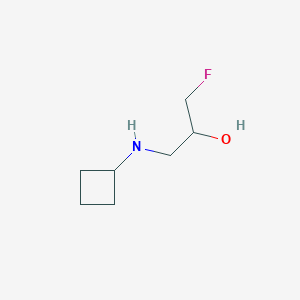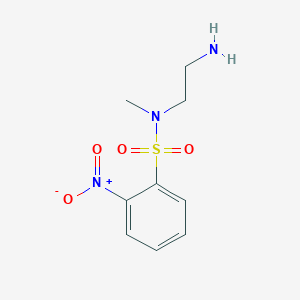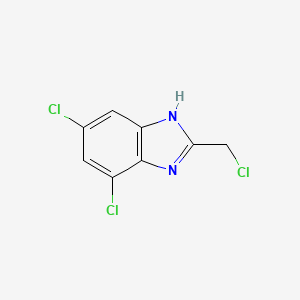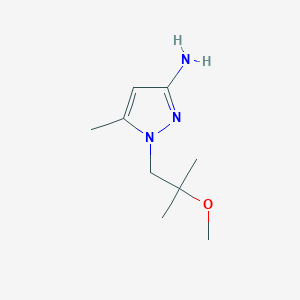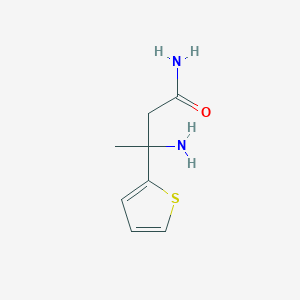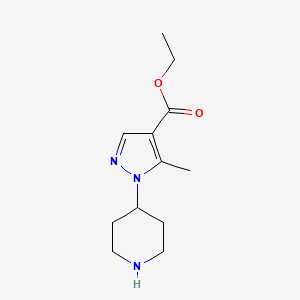
2,4-dimethyl-6-(4H-1,2,4-triazol-4-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-6-(4H-1,2,4-triazol-4-yl)phenol is a chemical compound that belongs to the class of phenols and triazoles This compound is characterized by the presence of a phenol group substituted with two methyl groups at positions 2 and 4, and a triazole ring at position 6 The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-(4H-1,2,4-triazol-4-yl)phenol typically involves the reaction of 2,4-dimethylphenol with a triazole derivative under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to deprotonate the phenol group, followed by the addition of a triazole derivative, such as 4-chloro-1,2,4-triazole. The reaction is typically carried out in a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dimethyl-6-(4H-1,2,4-triazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methyl groups and the triazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the triazole ring.
Substitution: Halogenating agents, such as bromine or chlorine, can be used to introduce halogen atoms into the compound. The reactions are typically carried out in the presence of a catalyst, such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions include oxidized phenol derivatives, reduced triazole derivatives, and various substituted phenol and triazole compounds. The specific products depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-6-(4H-1,2,4-triazol-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-6-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the triazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.
Vergleich Mit ähnlichen Verbindungen
2,4-dimethyl-6-(4H-1,2,4-triazol-4-yl)phenol can be compared with other similar compounds, such as:
2,4-dimethylphenol: Lacks the triazole ring and has different chemical properties and applications.
4H-1,2,4-triazole: Lacks the phenol group and has different chemical properties and applications.
2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)phenol: A similar compound with a different substitution pattern on the triazole ring, leading to different chemical properties and applications.
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
2,4-dimethyl-6-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C10H11N3O/c1-7-3-8(2)10(14)9(4-7)13-5-11-12-6-13/h3-6,14H,1-2H3 |
InChI-Schlüssel |
RXJVWIYWGNWOSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)N2C=NN=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


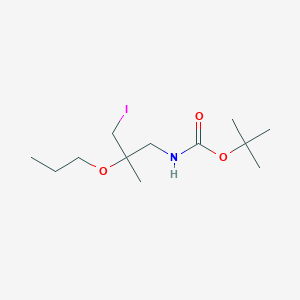
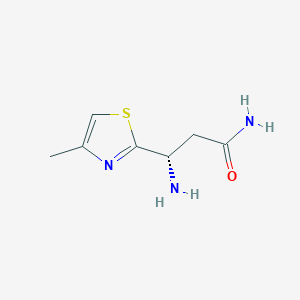
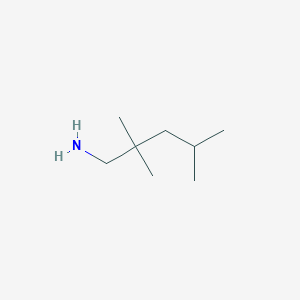
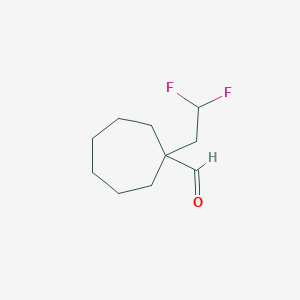

![Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine](/img/structure/B13307217.png)
![(([1-(Bromomethyl)-4-methylcyclohexyl]oxy)methyl)benzene](/img/structure/B13307225.png)
